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Compound of Interest

Compound Name: Biacetyl monoxime

Cat. No.: B7768994

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (CHO), also known as 2,3-butanedione monoxime, is a versatile organic
compound with significant applications in both analytical chemistry and pharmacology. It serves
as a crucial reagent in the colorimetric determination of urea and exhibits important biological
activity as a non-competitive inhibitor of myosin ATPase and a reactivator of inhibited
cholinesterase. This technical guide provides a comprehensive overview of the chemical and
physical properties of Diacetyl monoxime, detailed experimental protocols, and a description of
its role in relevant biological pathways.

Chemical and Physical Properties

Diacetyl monoxime is a white to pale yellow crystalline powder. A summary of its key physical
and chemical properties is presented in the tables below for easy reference and comparison.
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Identifier Value
IUPAC Name (2E)-3-(Hydroxyimino)butan-2-one
Synonyms 2,3-Butanedione monoxime, Biacetyl monoxime,
BDM
CAS Number 57-71-6
Molecular Formula C4H7NO:2
Molecular Weight 101.10 g/mol
Appearance White to pale yellow crystalline powder
Odor Odorless
Property Value Reference
Melting Point 75-78 °C [1]
Boiling Point 185-186 °C [1]
Soluble in water, ethanol,
Solubility ether, acetone, benzene, and

chloroform.

Spectroscopic Data
'H NMR Spectrum

The *H NMR spectrum of Diacetyl monoxime is expected to show two singlets corresponding to
the two methyl groups. Due to the presence of the oxime group, these methyl groups are in
different chemical environments.

B3C NMR Spectrum

The 13C NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms
in the molecule: two methyl carbons, a carbonyl carbon, and a carbon involved in the oxime
double bond.
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FT-IR Spectrum

The FT-IR spectrum of Diacetyl monoxime displays characteristic absorption bands that
confirm its functional groups. Key peaks include:

A broad peak in the region of 3200-3600 cm~1 corresponding to the O-H stretching of the
oxime group.

A strong, sharp peak around 1680-1700 cm~* attributed to the C=0 (carbonyl) stretching
vibration.

A peak in the 1640-1660 cm~* region due to the C=N stretching of the oxime.

Peaks in the 2850-3000 cm~1 range corresponding to C-H stretching of the methyl groups.

Mass Spectrum

The electron ionization (EI) mass spectrum of Diacetyl monoxime will show a molecular ion
peak (M*) at m/z 101. The fragmentation pattern would likely involve the loss of small neutral
molecules such as NO, CO, and methyl groups.

Experimental Protocols
Synthesis of Diacetyl Monoxime

Principle: Diacetyl monoxime can be synthesized by the reaction of 2,3-butanedione with
hydroxylamine hydrochloride. The reaction involves the nucleophilic addition of hydroxylamine
to one of the carbonyl groups of the diketone, followed by dehydration to form the oxime.

Materials:

2,3-Butanedione

Hydroxylamine hydrochloride (NH20OH-HCI)

Sodium acetate (CH3COONa)

Ethanol
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Water

Ice bath

Stirring apparatus

Filtration apparatus

Procedure:

Dissolve hydroxylamine hydrochloride in water.
 In a separate flask, dissolve 2,3-butanedione in ethanol.
o Add the sodium acetate solution to the hydroxylamine hydrochloride solution and stir.

e Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with
continuous stirring.

» Allow the reaction to proceed at room temperature for a specified time, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the
product.

e Collect the crude Diacetyl monoxime crystals by vacuum filtration and wash with cold water.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their
differential solubility in a hot versus a cold solvent.

Solvent Selection: A suitable solvent for recrystallization of Diacetyl monoxime is a mixture of
ethanol and water.

Procedure:

e Dissolve the crude Diacetyl monoxime in a minimum amount of hot ethanol.
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o [f the solution is colored, add a small amount of activated charcoal and heat for a short
period.

« Filter the hot solution to remove the activated charcoal and any insoluble impurities.
» Slowly add hot water to the filtrate until the solution becomes slightly turbid.

 Allow the solution to cool slowly to room temperature, followed by further cooling in an ice
bath to maximize crystal formation.

o Collect the purified crystals by vacuum filtration and wash with a small amount of cold
ethanol-water mixture.

e Dry the crystals in a desiccator.

Colorimetric Determination of Urea

Principle: In a hot acidic medium, Diacetyl monoxime reacts with urea to form a colored diazine
derivative. The intensity of the color, which is proportional to the urea concentration, is
measured spectrophotometrically. Thiosemicarbazide and ferric ions are often added to
enhance and stabilize the color.[2]

Materials:

o Diacetyl monoxime solution

e Acid reagent (e.g., a mixture of sulfuric and phosphoric acid)
e Thiosemicarbazide solution

 Ferric chloride solution

e Urea standards

e Spectrophotometer

o Water bath

Procedure:
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» Prepare a protein-free filtrate of the sample (e.g., serum or urine).
e Set up a series of test tubes for the blank, standards, and samples.

e To each tube, add the color reagent (a mixture of Diacetyl monoxime, thiosemicarbazide,
and ferric chloride solutions) and the acid reagent.

e Add a specific volume of the blank (distilled water), urea standards, or sample filtrate to the
respective tubes.

e Mix the contents of each tube thoroughly.

 Incubate all tubes in a boiling water bath for a precise amount of time (e.g., 10-15 minutes)
to allow for color development.[3]

e Cool the tubes rapidly in an ice bath to stop the reaction.

e Measure the absorbance of the solutions at the wavelength of maximum absorption (typically
around 520-540 nm) using a spectrophotometer, zeroing the instrument with the blank.[2]

e Construct a calibration curve from the absorbance values of the urea standards and
determine the urea concentration in the samples.

Biological Signaling Pathways and Mechanisms
Myosin ATPase Inhibition

Diacetyl monoxime is known to be a non-competitive inhibitor of skeletal muscle myosin II
ATPase.[4][5] The myosin ATPase cycle is a fundamental process for muscle contraction.
Diacetyl monoxime is thought to interfere with this cycle by affecting the release of inorganic
phosphate (Pi) from the myosin-ADP-Pi complex, thereby stabilizing this intermediate and
inhibiting the power stroke of the myosin motor.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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